5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a fluorinated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Fluoropyridine Incorporation: The fluoropyridine moiety can be attached through coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety, to yield different oxidation states and derivatives.
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide (NBS)
Coupling Reagents: Palladium catalysts, boronic acids
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include various substituted pyrimidines, coupled products with extended aromatic systems, and oxidized or reduced derivatives of the piperidine moiety.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology
In biological research, this compound can be used to study the interactions of fluorinated and brominated aromatic systems with biological macromolecules. It may serve as a probe for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes. The piperidine moiety may interact with hydrophobic pockets in the target molecules, while the pyrimidine ring can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 5-Bromo-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of both a piperidine ring and a fluoropyridine moiety. This dual functionality allows for more diverse chemical reactivity and broader applications in various fields.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O2/c17-13-6-20-16(21-7-13)24-10-11-2-1-3-22(9-11)15(23)12-4-14(18)8-19-5-12/h4-8,11H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMPKPMAHXWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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